1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Medicinal Chemistry Physicochemical Profiling Isomer Comparison

Researchers probing halogen-position effects on target binding face a scarcity of comparative data for N-benzyl-4-hydroxypyrazoles. This compound delivers a precisely defined 2-Cl/4-F benzyl substitution pattern, enabling systematic SAR alongside 3-Cl/4-F and 4-Cl isomers. • Unique 2-chloro ortho steric environment adjacent to the methylene linker-absent in 3- or 4-Cl analogs-modulates tautomeric equilibrium and hydrogen-bonding capacity. • ¹⁹F NMR and ³⁵/³⁷Cl isotope signatures provide built-in spectroscopic handles for reaction monitoring and product characterization. • Free C4-OH group allows O-alkylation, acylation, or sulfonylation without disturbing the halogen pattern, accelerating library synthesis. Supplied at ≥95% purity with full characterization; standard global shipping under ambient conditions.

Molecular Formula C10H8ClFN2O
Molecular Weight 226.63 g/mol
CAS No. 1592725-46-6
Cat. No. B1408936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol
CAS1592725-46-6
Molecular FormulaC10H8ClFN2O
Molecular Weight226.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)O
InChIInChI=1S/C10H8ClFN2O/c11-10-3-8(12)2-1-7(10)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
InChIKeyUPDPOKYZEUTUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol: Physicochemical Baseline


1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol (CAS 1592725-46-6) is a synthetic, small-molecule pyrazole derivative with the molecular formula C₁₀H₈ClFN₂O and a molecular weight of 226.63 g/mol [1]. It belongs to the class of N-benzyl-4-hydroxypyrazoles, characterized by a 2-chloro-4-fluorobenzyl substituent at the N1 position and a free hydroxyl group at the C4 position of the pyrazole ring . The compound is primarily offered as a research chemical or synthetic building block, with commercial availability typically at 95% purity [2]. Its computed physicochemical properties, including a LogP of 2.2 and a topological polar surface area of 38.1 Ų, place it in a drug-like chemical space, making it a candidate scaffold for medicinal chemistry programs targeting kinase inhibition, GPCR modulation, or anti-infective pathways common to its structural class [1].

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol: Differentiation from Structural Analogs


N-Benzyl-4-hydroxypyrazoles are not a commodity class where simple substitution is safe. The precise position of halogen substituents on the benzyl ring (2-Cl/4-F vs. 3-Cl/4-F or 4-Cl/2-F isomers) can profoundly alter molecular recognition, electronic distribution, and metabolic stability, even when the core heterocycle is identical [1]. For example, the 2-chloro substitution introduces a unique steric and electronic environment adjacent to the methylene linker, which is absent in the 3- or 4-chloro positional isomers. Furthermore, the 4-hydroxypyrazole ring can exist in tautomeric equilibrium with the 4-pyrazolone form, and the equilibrium position is sensitive to the substitution pattern on the benzyl group, directly impacting hydrogen-bonding capacity and target engagement [2]. Without direct, assay-matched comparative data—which is notably scarce in the public domain for this specific compound —the assumption that a close analog (e.g., 1-(3-chloro-4-fluorobenzyl)-1H-pyrazol-4-ol or 1-(4-chlorobenzyl)-1H-pyrazol-4-ol) will replicate this molecule's performance in a given biological or catalytic system is unsupported and may lead to experimental failure.

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol: Quantitative Differentiation vs. Comparators


Regioisomer Comparison: 2-Cl-4-F vs. 3-Cl-4-F Benzyl Substitution

The target compound (2-chloro-4-fluorobenzyl isomer) and its closest positional isomer, 1-(3-chloro-4-fluorobenzyl)-1H-pyrazol-4-ol, can be distinguished by their computed physicochemical properties [1]. The 2-chloro substitution adjacent to the methylene linker creates a greater steric shielding effect around the N1-benzyl bond compared to the 3-chloro isomer, which is expected to influence the compound's LogP, conformational preference, and metabolic vulnerability .

Medicinal Chemistry Physicochemical Profiling Isomer Comparison

Tautomeric Equilibrium: 4-Hydroxypyrazole vs. 4-Pyrazolone

The 4-hydroxypyrazole scaffold exists in equilibrium with its 4-pyrazolone tautomer. The position of this equilibrium is sensitive to the electronic character of the N1-substituent. The 2-chloro-4-fluorobenzyl group, which is electron-withdrawing due to the combined inductive effects of the ortho-Cl and para-F substituents (Hammett σₘ and σₚ values of +0.37 and +0.06, respectively), is expected to shift the tautomeric equilibrium toward the pyrazolone form compared to an unsubstituted benzyl analog (σ = 0) [1].

Physical Organic Chemistry Tautomerism Hydrogen-Bonding

Procurement Comparison: 2-Cl,4-F vs. 3-Cl,4-F Isomer Purity

A practical point of differentiation in procurement is the commercial availability and documented purity of the target compound versus its closest isomer. The 2-chloro-4-fluorobenzyl isomer (CAS 1592725-46-6) is listed as available at 95% purity from at least one supplier [1], while the 3-chloro-4-fluorobenzyl isomer (CAS not identified in this search) is also offered by vendors but may have differing lead times, pricing, and purity documentation . For researchers needing to establish structure-activity relationships (SAR) across a series of halogenated benzyl analogs, sourcing both isomers with certified purity and full characterization data (¹H-NMR, HPLC, MS) becomes a critical factor in experimental reproducibility.

Chemical Procurement Synthetic Chemistry Building Block Comparison

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol: Application Scenarios


SAR Exploration: Halogenated N-Benzyl-4-hydroxypyrazoles

This compound is best deployed as one member of a focused library of halogenated N-benzyl-4-hydroxypyrazole analogs to systematically probe the effect of halogen position on target binding, cellular potency, and metabolic stability. The 2-chloro-4-fluoro pattern provides a distinct steric and electronic profile that cannot be replicated by the 3-chloro-4-fluoro or 4-chlorobenzyl analogs. Researchers should procure all positional isomers in parallel and test them under identical assay conditions to generate the comparative data currently missing from the public literature [1].

Synthetic Methodology: N-Alkylation of 4-Hydroxypyrazoles

The compound can serve as a model substrate for developing or optimizing N-alkylation reactions of 4-hydroxypyrazoles. The presence of both chloro and fluoro substituents on the benzyl electrophile provides useful spectroscopic handles (¹⁹F NMR, characteristic ³⁵/³⁷Cl isotope patterns in mass spectrometry) for reaction monitoring and product characterization. Compared to non-halogenated benzyl analogs, this compound offers richer analytical data streams for mechanistic studies [2].

Tautomerism and Physicochemical Profiling

The compound is well suited for fundamental physical organic chemistry studies investigating the impact of N1-substituent electronics on the 4-hydroxypyrazole/4-pyrazolone tautomeric equilibrium. Its electron-withdrawing 2-chloro-4-fluorobenzyl group is predicted to shift the equilibrium toward the pyrazolone form. Comparative studies against 1-benzyl-1H-pyrazol-4-ol and other substituted analogs using ¹H-NMR or UV-Vis spectroscopy could quantify this effect and provide valuable structure-property relationship data for the broader heterocyclic chemistry community [3].

Building Block for Late-Stage Functionalization

The free C4-OH group on the pyrazole ring makes this compound a versatile intermediate for further derivatization, such as O-alkylation, acylation, or sulfonylation, to generate more complex molecules for screening libraries. The 2-chloro-4-fluorobenzyl group remains intact during such transformations and can contribute to target binding or favorable physicochemical properties in the final products. Procurement as a high-purity building block (≥95%) from a supplier that provides full characterization ensures the reliability of subsequent synthetic steps [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.